molecular formula C23H18ClN3O B2542451 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 612041-22-2

9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2542451
CAS No.: 612041-22-2
M. Wt: 387.87
InChI Key: KQOVVVFSQUZNQK-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It is a benzopyrazine system with the molecular formula C8H6N2 . It is formed of a benzene ring fused to the six-membered pyrazine ring .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . They can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .


Molecular Structure Analysis

The molecular formula of Quinoxalino[2,3-b]quinoxaline is C14H8N4 . The average mass is 232.240 Da and the monoisotopic mass is 232.074890 Da .


Chemical Reactions Analysis

Quinoxaline derivatives have been used as anticancer, anticonvulsant, anti-inflammatory, antidiabetic, antioxidant, antibacterial, anti-TB, antimalarial, antiviral, anti-HIV, and many other uses . Various potent quinoxaline compounds have been analyzed in the literature .


Physical and Chemical Properties Analysis

Quinoxaline is a low-melting solid (29–30 °C), soluble in water, and a weak base (pKa = 0.56) .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic methods for creating indolo[2,3-b]quinoxaline derivatives, including 9-chloro-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline, focusing on their structural characterization and potential as intermediates for further chemical reactions. For example, the synthesis of indolo[2,3-b]quinoxalines involved the condensation of isatin and 5-nitroisatin with o-phenylenediamine, showcasing the versatility of these compounds in organic synthesis (Shulga & Shulga, 2020). Additionally, novel synthesis methods have been developed for indolo[2,3-b]quinoxalines, emphasizing eco-friendly approaches and the potential for scale-up, indicating their significant role in synthetic organic chemistry (Nikumbh et al., 2016).

Cytotoxic Activities and Anticancer Evaluation

The cytotoxic activities of indolo[2,3-b]quinoxaline derivatives have been evaluated in vitro against various cancer cell lines, revealing their potential as anticancer agents. Some derivatives have shown significant cytotoxic activities, especially against HeLa cells, suggesting their therapeutic potential in cancer treatment (Reddy et al., 2013). Moreover, the synthesis of new quinoxaline derivatives has been targeted at developing anti-Mycobacterium tuberculosis agents, highlighting the diverse biological activities of these compounds (Jaso et al., 2005).

DNA and RNA Binding Properties

The interactions of indolo[2,3-b]quinoxaline derivatives with synthetic DNA and RNA have been studied, providing insights into their binding mechanisms and potential applications in drug development. For instance, 2,3-dimethyl-6-(dimethylaminoethyl)-9-hydroxy-6H-indolo[2,3-b]quinoxaline (9-OH-B220) has been characterized for its binding to double and triple helical DNA and RNA, offering a foundation for understanding the antiviral and possibly antigene properties of these compounds (Sehlstedt et al., 1998).

Mechanism of Action

Target of Action

Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms

Mode of Action

Quinoxaline derivatives are known to interact with their targets leading to various biochemical changes . The exact interaction of this compound with its targets and the resulting changes require further investigation.

Biochemical Pathways

Quinoxaline derivatives are known to affect various biochemical pathways

Result of Action

Quinoxaline derivatives are known to exhibit various biological activities . The specific effects of this compound require further investigation.

Future Directions

There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .

Properties

IUPAC Name

9-chloro-6-[(2-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c1-2-28-21-10-6-3-7-15(21)14-27-20-12-11-16(24)13-17(20)22-23(27)26-19-9-5-4-8-18(19)25-22/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOVVVFSQUZNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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